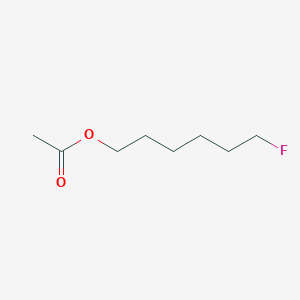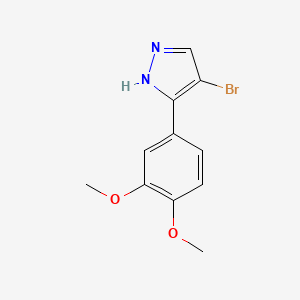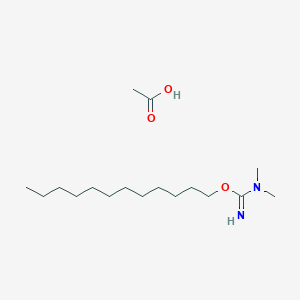
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Diazotization: The synthesis begins with the diazotization of aniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenyl compound to form the phenyldiazenyl group.
Sulfonylation: The thiophene ring is introduced through a sulfonylation reaction.
Piperidine Introduction: The piperidine ring is incorporated through a nucleophilic substitution reaction.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, leading to potential therapeutic effects.
Medicine
In medicine, the compound could be studied for its potential to treat specific diseases or conditions. Its interactions with enzymes, receptors, or other biomolecules could provide insights into new treatment strategies.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-(4-(phenyldiazenyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide might include other diazenyl-substituted phenyl compounds, sulfonyl-containing thiophenes, and piperidine derivatives.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1049832-13-4 |
|---|---|
Molecular Formula |
C22H22N4O3S2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
InChI |
InChI=1S/C22H22N4O3S2/c27-22(20-9-4-5-15-26(20)31(28,29)21-10-6-16-30-21)23-17-11-13-19(14-12-17)25-24-18-7-2-1-3-8-18/h1-3,6-8,10-14,16,20H,4-5,9,15H2,(H,23,27) |
InChI Key |
RRJQFXNGNSPKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-[(2S,4S,6R,11R,12S,16S,18R)-4-[(E)-3-carboxybut-2-enyl]-3,7,15,19-tetraoxo-11,22-dipentyl-5,10,17,21-tetraoxaheptacyclo[11.7.2.02,8.02,12.04,6.014,20.016,18]docosa-8,14(20)-dien-16-yl]-2-methylbut-2-enoic acid](/img/structure/B14141346.png)
![5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14141360.png)

![[2-(4-Chlorophenyl)diazenyl]phenylmethanone 2-phenylhydrazone](/img/structure/B14141371.png)
![(1S)-2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B14141380.png)


![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)


![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)


